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Compound of Interest

Compound Name: UFP-101 TFA

Cat. No.: B549365

A Comprehensive Overview of a Potent and Selective NOP Receptor Antagonist for Preclinical
Research

Introduction

UFP-101 TFA ([Nphe?t, Arg*4, Lys®>]N/OFQ-NHz2) is a potent, selective, and competitive
antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the
opioid receptor-like 1 (ORL-1) receptor.[1][2][3][4][5] This synthetic peptide has emerged as an
invaluable pharmacological tool for investigating the physiological and pathophysiological roles
of the N/OFQ-NOP system. Its high affinity and remarkable selectivity for the NOP receptor
over classical opioid receptors (mu, delta, and kappa) make it an ideal probe for elucidating the
specific functions of this signaling pathway in a variety of biological processes, including
nociception, mood regulation, and inflammation.[1][4] This technical guide provides
researchers, scientists, and drug development professionals with a comprehensive overview of
UFP-101 TFA, including its pharmacological properties, detailed experimental protocols for its
use, and a summary of key quantitative data.

Pharmacological Profile

UFP-101 TFA is a synthetic analog of N/OFQ.[2][3] Its structure incorporates key modifications
that confer its antagonist properties and high potency. The [Nphe?] substitution removes the
agonistic activity of the parent peptide, while the [Arg!4, Lys?®] substitution enhances its binding
affinity and in vivo duration of action.[2][3]
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Mechanism of Action

UFP-101 TFA acts as a competitive antagonist at the NOP receptor.[1][4] The NOP receptor is
a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o
family. Upon activation by its endogenous ligand N/OFQ, the NOP receptor initiates a signaling
cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular
cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G
protein-coupled inwardly rectifying potassium (GIRK) channels. UFP-101 TFA competitively
binds to the NOP receptor, thereby blocking the binding of NJOFQ and preventing the initiation
of these downstream signaling events.
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Data Presentation

The following tables summarize the quantitative data for UFP-101 TFA from various in vitro

assays.

Table 1: Binding Affinity of UFP-101 TFA at the NOP

Receptor
Parameter Value Cell Line Radioligand Reference
pKi 10.24 CHO-hNOP [3H]-N/OFQ [1][4]
) Calculated from
Ki (nM) ~0.057 CHO-hNOP [BH]-N/OFQ

pKi

Table 2: Functional Antagonism of UFP-101 TFA

Cell
Assay Agonist pPA2 . . Reference
Linel/Tissue
GTPy[33S] N/OFQ and other
o _ 8.4-9.0 CHO-hNOP
Binding NOP agonists

Receptor Selectivity Fold Reference
Mu Opioid Receptor (MOP) >3000 [1][4]
Delta Opioid Receptor (DOP) >3000 [1][4]
Kappa Opioid Receptor (KOP) >3000 [1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing UFP-101 TFA.
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In Vitro Assays

This protocol determines the binding affinity of UFP-101 TFA for the NOP receptor expressed
in Chinese Hamster Ovary (CHO) cells.
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Radioligand Binding Assay Workflow

© 2025 BenchChem. All rights reserved. 4 /15 Tech Support


https://www.benchchem.com/product/b549365?utm_src=pdf-body
https://www.benchchem.com/product/b549365?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Materials:
o CHO cells stably expressing the human NOP receptor (CHO-hNOP)
o Binding Buffer: 50 mM Tris-HCI, pH 7.4
o Radioligand: [3H]-Nociceptin/Orphanin FQ ([3H]-N/OFQ)
o UFP-101 TFA
o Non-specific binding control: 1 uM unlabeled N/OFQ
o Glass fiber filters
o Scintillation cocktail
e Procedure:

o Membrane Preparation: Homogenize CHO-hNOP cells in ice-cold binding buffer.
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
Resuspend the pellet in fresh binding buffer and determine the protein concentration.

o Binding Reaction: In a 96-well plate, add 50-100 pug of membrane protein, a fixed
concentration of [3H]-N/OFQ (e.g., 0.5 nM), and varying concentrations of UFP-101 TFA.
For total binding, omit UFP-101 TFA. For non-specific binding, add 1 puM unlabeled
N/OFQ.

o Incubation: Incubate the plate at 25°C for 60 minutes.

o Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell
harvester. Wash the filters three times with ice-cold binding buffer.

o Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the
radioactivity using a liquid scintillation counter.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Determine the ICso value of UFP-101 TFA from a competition binding curve and
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calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of UFP-101 TFA to antagonize agonist-stimulated G
protein activation.
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o Materials:
o CHO-hNOP cell membranes
o Assay Buffer: 50 mM Tris-HCI, 200 mM NacCl, 5 mM MgClz, 1 mM EDTA, pH 7.4
o GDP (Guanosine diphosphate)
o NOP receptor agonist (e.g., N/OFQ)
o UFP-101 TFA
o GTPy[®S]
o Glass fiber filters
o Scintillation cocktail
e Procedure:
o Membrane Preparation: As described in the radioligand binding assay protocol.

o Assay Setup: In a 96-well plate, add CHO-hNOP membranes (10-20 ug), GDP (to a final
concentration of 10 uM), varying concentrations of the NOP agonist, and varying
concentrations of UFP-101 TFA.

o Initiation and Incubation: Initiate the reaction by adding GTPy[3*S] (to a final concentration
of 0.1 nM). Incubate the plate at 30°C for 60 minutes.

o Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.
Wash the filters with ice-cold assay buffer.

o Quantification: Determine the amount of bound GTPy[3*>S] by scintillation counting.

o Data Analysis: Construct concentration-response curves for the agonist in the absence
and presence of different concentrations of UFP-101 TFA. Perform a Schild analysis to
determine the pA: value for UFP-101 TFA.
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This assay assesses the ability of UFP-101 TFA to block the N/JOFQ-mediated inhibition of

adenylyl cyclase.

¢ Materials:
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CcAMP Accumulation Assay Workflow
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o CHO-hNORP cells

o Cell culture medium

o Assay buffer (e.g., HBSS)

o Forskolin

o NOP receptor agonist (e.g., N/OFQ)
o UFP-101 TFA

o CAMP detection kit (e.g., HTRF, ELISA)

e Procedure:

[¢]

Cell Culture: Plate CHO-hNOP cells in a 96-well plate and grow to 80-90% confluency.

o Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying
concentrations of UFP-101 TFA for 15-30 minutes at 37°C.

o Stimulation: Add a fixed concentration of the NOP agonist along with a fixed concentration
of forskolin (to stimulate adenylyl cyclase).

o Incubation: Incubate the plate for 15-30 minutes at 37°C.

o Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to
the instructions of the chosen cAMP detection kit.

o Data Analysis: Determine the ability of UFP-101 TFA to reverse the agonist-induced
inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Assays

This test assesses the antinociceptive effects of compounds by measuring the latency of a
rodent to react to a heated surface. It is useful for studying the role of the NOP system in
supraspinal pain processing.
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Hot-Plate Test Workflow
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Hot-Plate Test Workflow

* Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 52-55°C).
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¢ Animals: Mice or rats.
e Procedure:

o Acclimatization: Acclimatize the animals to the testing room for at least 30 minutes before
the experiment.

o Baseline Latency: Gently place the animal on the hot plate and start a timer. Record the
time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw or
jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be
established to prevent tissue damage.

o Drug Administration: Administer UFP-101 TFA and/or a NOP receptor agonist via the
desired route (e.g., intracerebroventricular, intrathecal, intraperitoneal).

o Testing: At various time points after drug administration, place the animal back on the hot
plate and measure the reaction latency.

o Data Analysis: Compare the post-drug latencies to the baseline latency to determine the
effect of the treatment.

This test measures the latency of a rodent to withdraw its tail from a noxious heat source and is
primarily used to assess spinal nociceptive reflexes.
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Tail-Flick Test Workflow
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Tail-Flick Test Workflow

o Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the animal's tail.
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e Animals: Mice or rats.
e Procedure:
o Acclimatization: Gently restrain the animal and allow it to acclimate to the restrainer.

o Baseline Latency: Position the tail over the heat source and start the timer. The timer
automatically stops when the animal flicks its tail out of the heat path. Record this baseline
latency. A cut-off time is pre-set to avoid tissue damage.

o Drug Administration: Administer UFP-101 TFA and/or a NOP receptor agonist.
o Testing: Measure the tail-flick latency at different time points after drug administration.

o Data Analysis: Analyze the change in latency from baseline to determine the treatment
effect.

Applications in Research

UFP-101 TFA is a versatile tool with broad applications in pharmacological research:

» Elucidating the Role of the NOP System: By selectively blocking the NOP receptor,
researchers can investigate the involvement of the N/OFQ system in various physiological
and pathological processes.

e Pain Research: UFP-101 TFA can be used to study the role of the NOP receptor in different
pain modalities, including acute, inflammatory, and neuropathic pain.

¢ Neuropsychiatric Disorders: Given the antidepressant-like effects observed with NOP
receptor blockade, UFP-101 TFA is a valuable tool for research into the neurobiology of
depression and anxiety.[1][4]

e Drug Abuse and Addiction: The NOP system has been implicated in the modulation of
reward pathways. UFP-101 TFA can be used to investigate the potential of NOP receptor
antagonists in the treatment of substance use disorders.

 Inflammation: UFP-101 TFA can be employed to explore the role of the NOP receptor in
modulating inflammatory responses.
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Storage and Stability

UFP-101 TFA is typically supplied as a lyophilized powder. For long-term storage, it should be
kept at -20°C.[1][6] Once reconstituted in a suitable solvent (e.g., sterile water or buffer), it is
recommended to prepare aliquots and store them at -20°C or -80°C to avoid repeated freeze-
thaw cycles. The stability of the reconstituted solution will depend on the solvent and storage
conditions.

Conclusion

UFP-101 TFA is a potent, selective, and well-characterized pharmacological tool that has
significantly advanced our understanding of the N/OFQ-NOP receptor system. Its high affinity
and selectivity make it an indispensable antagonist for both in vitro and in vivo studies. This
technical guide provides a comprehensive resource for researchers utilizing UFP-101 TFA,
offering detailed protocols and a summary of its key pharmacological properties to facilitate its
effective use in a wide range of research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. UFP-101 TFA|COA [dcchemicals.com]

2. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor -
PubMed [pubmed.nchbi.nlm.nih.gov]

3. UFP-101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC
[pmc.ncbi.nlm.nih.gov]

4. UFP-101, a Peptide Antagonist Selective for the Nociceptin (cid:1) Orphanin FQ Receptor
| Semantic Scholar [semanticscholar.org]

5. UFP-101 TFA|CAS |DC Chemicals [dcchemicals.com]

6. UFP-101 TFA [myskinrecipes.com]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.benchchem.com/product/b549365?utm_src=pdf-body
https://dcchemicals.com/coa/COA_DC44147.html
https://www.myskinrecipes.com/shop/en/g-protein-coupled-receptor-antagonists/96217--ufp-101-tfa.html
https://www.benchchem.com/product/b549365?utm_src=pdf-body
https://www.benchchem.com/product/b549365?utm_src=pdf-body
https://www.benchchem.com/product/b549365?utm_src=pdf-custom-synthesis
https://dcchemicals.com/coa/COA_DC44147.html
https://pubmed.ncbi.nlm.nih.gov/16007234/
https://pubmed.ncbi.nlm.nih.gov/16007234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6741746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6741746/
https://www.semanticscholar.org/paper/UFP-101%2C-a-Peptide-Antagonist-Selective-for-the-FQ-Calo%E2%80%99-Guerrini/3c524f436c915464a51581d59d0f35217c99faad
https://www.semanticscholar.org/paper/UFP-101%2C-a-Peptide-Antagonist-Selective-for-the-FQ-Calo%E2%80%99-Guerrini/3c524f436c915464a51581d59d0f35217c99faad
https://dcchemicals.com/product_show-ufp-101_tfa.html
https://www.myskinrecipes.com/shop/en/g-protein-coupled-receptor-antagonists/96217--ufp-101-tfa.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [UFP-101 TFA: An In-Depth Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b549365#ufp-101-tfa-as-a-pharmacological-tool]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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